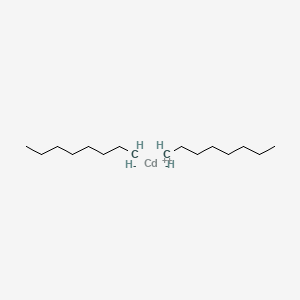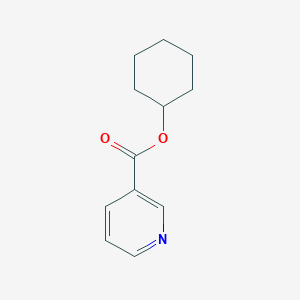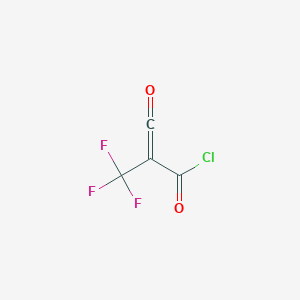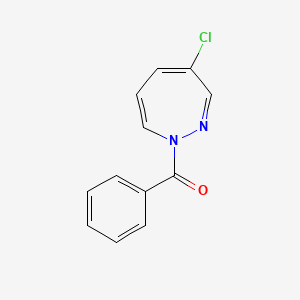
cadmium(2+);octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);octane is a compound that consists of cadmium ions (Cd²⁺) and octane molecules. Cadmium is a transition metal with the chemical symbol Cd and an atomic number of 48. It is known for its toxicity and is often used in various industrial applications. Octane, on the other hand, is a hydrocarbon with the chemical formula C₈H₁₈, commonly found in gasoline. The combination of cadmium ions with octane molecules forms a unique compound with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);octane can be achieved through various synthetic routes. One common method involves the reaction of cadmium salts, such as cadmium chloride (CdCl₂), with octane under controlled conditions. The reaction typically takes place in an organic solvent, such as toluene, at elevated temperatures. The cadmium ions coordinate with the octane molecules, forming the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include purification steps to remove impurities and ensure the quality of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+);octane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H₂) to form cadmium metal.
Substitution: this compound can undergo substitution reactions where the octane molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents under controlled conditions.
Substitution: Various ligands in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium compounds.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);octane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other cadmium compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxic effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of cadmium(2+);octane involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathway, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and Tumor Protein 53 (p53) pathway .
Vergleich Mit ähnlichen Verbindungen
Cadmium(2+);octane can be compared with other cadmium compounds, such as cadmium sulfide (CdS) and cadmium carbonate (CdCO₃). While these compounds share some similarities, this compound is unique due to its specific coordination with octane molecules. This unique structure imparts distinct properties and applications.
List of Similar Compounds
- Cadmium sulfide (CdS)
- Cadmium carbonate (CdCO₃)
- Cadmium oxide (CdO)
Eigenschaften
CAS-Nummer |
64054-30-4 |
|---|---|
Molekularformel |
C16H34Cd |
Molekulargewicht |
338.85 g/mol |
IUPAC-Name |
cadmium(2+);octane |
InChI |
InChI=1S/2C8H17.Cd/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
YDCHDVKHLULWOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)


![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)



![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
